molecular formula C14H18N2O3 B1291768 Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate CAS No. 885266-78-4

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Cat. No. B1291768
M. Wt: 262.3 g/mol
InChI Key: DXXNDUVRNXMDQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the provided papers. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Another synthesis approach involves an iodolactamization step to produce highly functionalized carbamate intermediates . Additionally, tert-butyl carbamate analogs of aspartic acid and indole derivatives have been synthesized through multi-step processes involving protection, alkylation, and substitution reactions 10.

Molecular Structure Analysis

The molecular structures of tert-butyl carbamate derivatives are characterized by their layered structures created from hydrogen bonds, as seen in the case of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates . Crystallographic analysis and density functional theory (DFT) studies have been used to confirm the structures of these compounds, revealing the importance of intermolecular interactions in their solid-state architecture 10.

Chemical Reactions Analysis

Tert-butyl carbamate compounds participate in various chemical reactions, serving as building blocks in organic synthesis. For example, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates undergo π-cyclizations catalyzed by silver salts, leading to the formation of different ring structures depending on the reaction conditions . The versatility of these compounds is further demonstrated by their ability to undergo transformations such as iodolactamization, alkylation with boronates, and Corey-Fuchs reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. DFT studies, along with NMR and crystallographic analyses, provide insights into the electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding their reactivity and interactions with other molecules 10. These studies also help in predicting the behavior of these compounds in various environments, which is essential for their application in medicinal chemistry and materials science.

Scientific Research Applications

Chemical Synthesis Applications

  • Preparation and Chemical Reactions : This compound has been involved in preparation methods and chemical reactions, such as Diels-Alder reactions, which are fundamental in creating complex organic structures. For instance, studies have detailed its use in the preparation of hexahydroindolinones and related cyclic structures through intramolecular reactions, showcasing its role in synthesizing novel organic compounds with potential applications in materials science and medicinal chemistry (Padwa, Brodney, & Lynch, 2003); (Padwa & Wang, 2006).

  • Structural Characterization : Advanced techniques, including 2D heteronuclear NMR experiments, have been utilized to characterize the structure of related tert-butyl carbamate compounds. These studies provide valuable insights into the molecular configuration and potential reactivity of such compounds, enhancing our understanding of their behavior in various chemical contexts (Aouine et al., 2016).

  • Synthesis of Bioactive Molecules : There is research on the synthesis of compounds that inhibit bacterial efflux pumps, demonstrating the utility of tert-butyl carbamate derivatives in developing agents that could enhance the efficacy of antibiotics against resistant bacteria (Héquet et al., 2014).

Advanced Material and Analytical Method Development

  • Catalysis and Oxidation Processes : The compound has been part of studies focusing on selective oxidation processes, which are crucial in the synthesis of fine chemicals and pharmaceuticals. Research on the catalytic activity of similar tert-butyl carbamate derivatives has opened new pathways for the chemoselective oxidation of alcohols, highlighting its potential in green chemistry applications (Shen et al., 2012).

properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)-1H-indol-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-11-6-4-5-10-12(11)9(8-17)7-15-10/h4-7,15,17H,8H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXNDUVRNXMDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146196
Record name Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

CAS RN

885266-78-4
Record name Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885266-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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